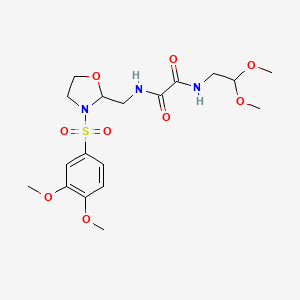

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O9S/c1-26-13-6-5-12(9-14(13)27-2)31(24,25)21-7-8-30-15(21)10-19-17(22)18(23)20-11-16(28-3)29-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJGHIYSLRSJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex synthetic compound with notable biological activity. This article explores its chemical structure, synthesis, biological properties, and potential applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is , and it features a sulfonamide group attached to an oxazolidine ring. The presence of dimethoxyethyl and dimethoxyphenyl groups contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Weight | 414.50 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 3.63 |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Oxazolidine Ring : The reaction typically starts with the cyclization of appropriate precursors to form the oxazolidine structure.

- Introduction of the Dimethoxyethyl Group : This is achieved through alkylation reactions.

- Sulfonamide Formation : The incorporation of the sulfonyl group is done via nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Activity : Studies have indicated that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism involves the compound's interaction with cellular targets leading to disruption in cellular processes:

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels contribute to oxidative stress and subsequent cell death.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance binding to enzymes like cytochrome P450, similar to sulfonamide-based inhibitors .

- Methoxy Substituents: The 3,4-dimethoxyphenyl group is a common motif in flavoring agents (e.g., No. 2225) and is associated with low toxicity (NOEL ≥ 100 mg/kg bw/day) .

- Heterocyclic Moieties: Pyridinyl (No. 2225) or oxazolidine groups improve solubility and metabolic stability compared to purely aromatic analogs .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves:

- Coupling reactions between oxalyl chloride and amine precursors to form the oxalamide core.

- Sulfonylation of the oxazolidine ring using 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions.

- Purification via column chromatography or recrystallization to achieve >95% purity. Critical variables include temperature control (0–5°C for coupling steps) and solvent selection (e.g., anhydrous DMF or dichloromethane) .

Table 1: Synthesis Optimization Parameters

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (coupling step) | Prevents side reactions |

| Solvent | Anhydrous DMF | Enhances reactivity |

| Catalyst | Triethylamine | Facilitates sulfonylation |

| Reaction Time | 24–48 hours | Ensures completion |

Q. Which spectroscopic methods confirm structural identity and purity?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.2–3.5 ppm, sulfonyl protons at δ 7.5–8.0 ppm) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the sulfonyl or oxalamide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Use design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time.

- For example, replacing triethylamine with DMAP (4-dimethylaminopyridine) may enhance sulfonylation efficiency .

- Monitor reaction progress via HPLC to identify intermediates and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported biological activity data?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.

- Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., kinase or protease inhibition) .

- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay pH, temperature, and co-solvents .

Q. What computational methods predict biological targets and binding modes?

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding pockets.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate structural features (e.g., sulfonyl group electronegativity) with activity data .

Q. Table 2: Computational Workflow for Target Prediction

| Step | Tool/Method | Key Output |

|---|---|---|

| Ligand preparation | Schrödinger LigPrep | Energy-minimized 3D structure |

| Docking | AutoDock Vina | Binding affinity (ΔG) |

| MD Simulation | GROMACS | RMSD/RMSF plots |

Q. What strategies enhance bioavailability and pharmacokinetic properties?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve membrane permeability.

- Salt formation : Pair with sodium or tromethamine to enhance aqueous solubility.

- Lipid nanoparticle encapsulation : Increases circulation half-life in in vivo models .

Methodological Guidelines

- Purity thresholds : Use HPLC with UV detection (λ = 254 nm) and set acceptance criteria at ≥95% purity for biological assays .

- Data reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) and share raw spectral data via repositories like Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.